molecular formula C17H21N5O2 B12341965 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide

Cat. No.: B12341965
M. Wt: 327.4 g/mol
InChI Key: KZSYKGPXJIPWAX-WOJGMQOQSA-N
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Description

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine ring, a furan ring, and a dimethylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-(furan-2-yl)pyrazolidine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide include:

  • N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-indole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrazolidine ring, a furan ring, and a dimethylamino group

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-22(2)13-7-5-12(6-8-13)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-24-16/h3-9,11,14-15,19-20H,10H2,1-2H3,(H,21,23)/b18-11+

InChI Key

KZSYKGPXJIPWAX-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CC(NN2)C3=CC=CO3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2CC(NN2)C3=CC=CO3

Origin of Product

United States

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